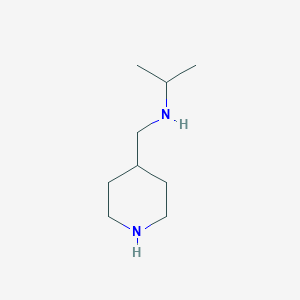

N-(Piperidin-4-ylmethyl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(Piperidin-4-ylmethyl)propan-2-amine” is a chemical compound with the molecular formula C9H20N2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-ylmethyl)propan-2-amine” consists of a piperidine ring attached to a propan-2-amine group via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Physical And Chemical Properties Analysis

“N-(Piperidin-4-ylmethyl)propan-2-amine” has a molecular weight of 156.27 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not specified in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Structural Chemistry and Material Science

- The crystal structure of a compound containing the piperidin-4-ylmethyl motif demonstrates the compound's ability to form stable crystalline structures, which is crucial for understanding molecular interactions and designing materials with specific properties (Yıldırım et al., 2006).

Synthetic Methodology

- Research on the synthesis of piperidine-related structures has led to the development of new synthetic methodologies. For example, the study of 2-(piperidine-1-ylmethyl)cyclohexanamine structure synthesis based on oxime protected compounds in the Mannich mechanism provides insights into efficient synthetic routes for complex amines (Taheri et al., 2012).

Pharmacology and Drug Design

- The pharmacological characterization of certain piperidine analogs as κ-opioid receptor antagonists demonstrates the potential therapeutic applications of piperidine derivatives in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Chemical Activation and Reactivity

- Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products provide insights into the reactivity of piperidine derivatives and their potential applications in food chemistry and biochemistry (Nikolov & Yaylayan, 2010).

Advanced Material Development

- The practical synthesis of compounds incorporating the piperidine motif for applications in upregulating LDL receptors showcases the role of these structures in developing therapeutic agents and materials with biological relevance (Ito et al., 2002).

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the study and development of piperidine derivatives, including “N-(Piperidin-4-ylmethyl)propan-2-amine”, hold promising potential in the field of drug discovery .

Eigenschaften

IUPAC Name |

N-(piperidin-4-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYUHJYPZVRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634498 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-ylmethyl)propan-2-amine | |

CAS RN |

1225475-79-5 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.